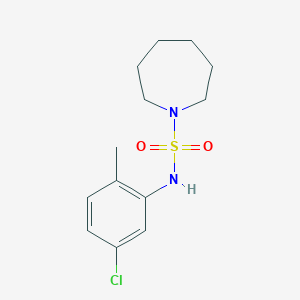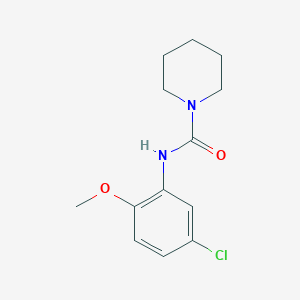
1-(2-Fluorophenyl)-4-(1-pyrrolidinylcarbonyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Fluorophenyl)-4-(1-pyrrolidinylcarbonyl)piperazine, commonly known as FPPP, is a synthetic compound that belongs to the piperazine family. FPPP has gained attention in the scientific community due to its potential use as a research chemical.
作用機序
FPPP acts as an agonist for certain neurotransmitter receptors in the brain, including dopamine and serotonin receptors. By binding to these receptors, FPPP can increase the release of these neurotransmitters, leading to an increase in their activity. This can result in a variety of effects, including increased mood, increased energy, and increased motivation.
Biochemical and Physiological Effects:
FPPP has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which can lead to an increase in mood and energy. FPPP has also been shown to increase heart rate and blood pressure, which can have implications for cardiovascular health.
実験室実験の利点と制限
FPPP has several advantages as a research chemical. It has high affinity for certain neurotransmitter receptors, which makes it a valuable tool for studying their function. FPPP is also relatively easy to synthesize and can be obtained in pure form using chromatography techniques. However, FPPP has several limitations as a research chemical. It can be difficult to work with due to its potency and potential for toxicity. Additionally, FPPP has not been extensively studied in humans, which makes it difficult to extrapolate its effects to humans.
将来の方向性
There are several future directions for research involving FPPP. One area of interest is the study of FPPP's effects on the brain and how it can be used to treat psychiatric disorders such as depression and anxiety. Another area of interest is the study of FPPP's potential as a tool for studying drug abuse and addiction. Additionally, further research is needed to fully understand the potential risks and benefits of FPPP as a research chemical.
In conclusion, FPPP is a synthetic compound that has potential as a research chemical due to its affinity for certain neurotransmitter receptors. It has been used in the study of drug abuse and addiction, as well as the study of neurotransmitter function in the brain. While FPPP has several advantages as a research chemical, it also has limitations and potential risks. Further research is needed to fully understand the potential uses and risks of FPPP.
合成法
FPPP can be synthesized using a multi-step process that involves the reaction of 1-(2-fluorophenyl)piperazine with pyrrolidine-1-carboxylic acid. The reaction is carried out in the presence of a coupling agent, such as N,N'-carbonyldiimidazole, and a base, such as triethylamine. The resulting product is then purified using chromatography techniques to obtain pure FPPP.
科学的研究の応用
FPPP has been used in scientific research as a tool to study the effects of certain neurotransmitters, such as dopamine and serotonin, on the brain. FPPP has been shown to have affinity for these receptors, which makes it a valuable tool for studying their function. FPPP has also been used in the study of drug abuse and addiction, as it can mimic the effects of certain drugs on the brain.
特性
IUPAC Name |
[4-(2-fluorophenyl)piperazin-1-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FN3O/c16-13-5-1-2-6-14(13)17-9-11-19(12-10-17)15(20)18-7-3-4-8-18/h1-2,5-6H,3-4,7-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPCWJYUBCUHOCD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)N2CCN(CC2)C3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)-4-(1-pyrrolidinylcarbonyl)piperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

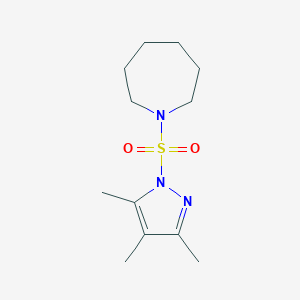
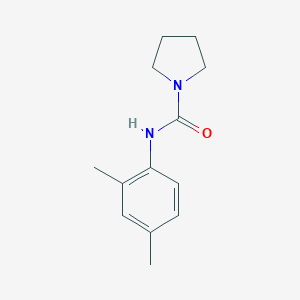

![(3,4-Dimethoxy-phenyl)-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-methanone](/img/structure/B500221.png)
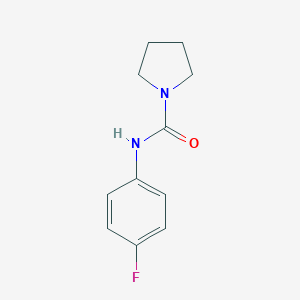

![5,6-dimethyl-1-[(4-methyl-1-piperidinyl)sulfonyl]-1H-benzimidazole](/img/structure/B500226.png)




